molecular formula C20H18ClN3O3 B11290235 N-(3-chlorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide

N-(3-chlorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide

Cat. No.: B11290235
M. Wt: 383.8 g/mol
InChI Key: HSOVNQWEGRGQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide: is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a chlorophenyl group, a methylphenyl group, and a tetrahydropyrazinone moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrazinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached via a Friedel-Crafts alkylation reaction, using a methylphenyl halide and a Lewis acid catalyst.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide: can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as analogs, derivatives, and other pyrazinone-based compounds.

    Uniqueness: The unique combination of functional groups and the specific arrangement of atoms in contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[4-[(4-methylphenyl)methyl]-2,3-dioxopyrazin-1-yl]acetamide

InChI

InChI=1S/C20H18ClN3O3/c1-14-5-7-15(8-6-14)12-23-9-10-24(20(27)19(23)26)13-18(25)22-17-4-2-3-16(21)11-17/h2-11H,12-13H2,1H3,(H,22,25)

InChI Key

HSOVNQWEGRGQCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.